molecular formula C12H19N3S B13262216 3-Methyl-1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine

3-Methyl-1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine

Cat. No.: B13262216
M. Wt: 237.37 g/mol
InChI Key: YSOYRIDUERLSBZ-UHFFFAOYSA-N
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Description

3-Methyl-1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine is a complex organic compound that belongs to the class of thiazolo[5,4-c]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyridine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine typically involves the reaction of 1-Methyl-4-piperidone with cyanamide . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a base . The product is then purified through crystallization from ethanol, yielding a high-purity compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and employing industrial purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-Methyl-1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}piperidine is unique due to its specific structural features, which include a piperidine ring fused to a thiazolo[5,4-c]pyridine core. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C12H19N3S

Molecular Weight

237.37 g/mol

IUPAC Name

2-(3-methylpiperidin-1-yl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine

InChI

InChI=1S/C12H19N3S/c1-9-3-2-6-15(8-9)12-14-10-4-5-13-7-11(10)16-12/h9,13H,2-8H2,1H3

InChI Key

YSOYRIDUERLSBZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(S2)CNCC3

Origin of Product

United States

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